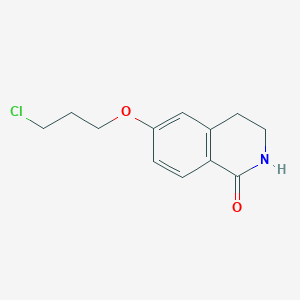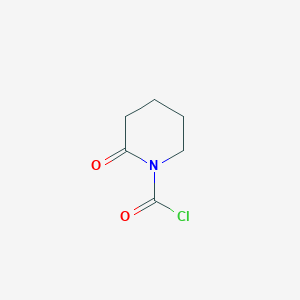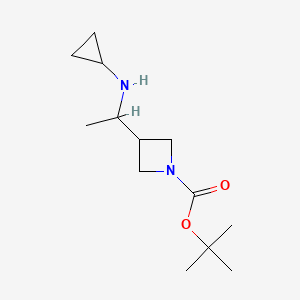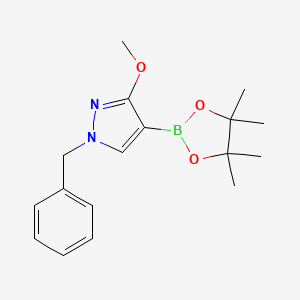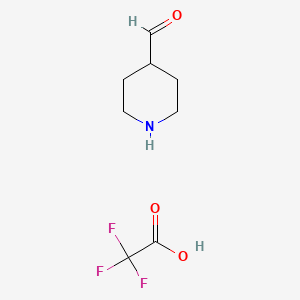
1-Methyl-2-nitrocyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-nitrocyclopentanol is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a nitro group
準備方法
The synthesis of 1-Methyl-2-nitrocyclopentanol can be achieved through several routes. One common method involves the nitration of 1-methylcyclopentanol using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. Another method involves the reduction of 1-methyl-2-nitrocyclopentanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of advanced catalytic systems and optimization of reaction parameters are crucial for large-scale production.
化学反応の分析
1-Methyl-2-nitrocyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-2-nitrocyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can yield 1-methyl-2-aminocyclopentanol. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the nitro group with a methoxy group.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones, while reduction can produce amines.
科学的研究の応用
1-Methyl-2-nitrocyclopentanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds, providing insights into enzyme specificity and mechanism.
Industry: Used in the production of fine chemicals and as a precursor for more complex molecules in the chemical industry.
作用機序
The mechanism of action of 1-Methyl-2-nitrocyclopentanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a substrate for specific enzymes, influencing metabolic pathways and cellular processes.
類似化合物との比較
1-Methyl-2-nitrocyclopentanol can be compared with other nitrocyclopentanol derivatives, such as 2-methyl-2-nitrocyclopentanol and 1-methyl-3-nitrocyclopentanol These compounds share similar structural features but differ in the position of the nitro group, which can influence their reactivity and biological activity
Similar Compounds
- 2-Methyl-2-nitrocyclopentanol
- 1-Methyl-3-nitrocyclopentanol
- 1-Methyl-2-aminocyclopentanol
These compounds provide a basis for comparison and highlight the unique properties of this compound.
特性
CAS番号 |
342614-87-3 |
|---|---|
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
1-methyl-2-nitrocyclopentan-1-ol |
InChI |
InChI=1S/C6H11NO3/c1-6(8)4-2-3-5(6)7(9)10/h5,8H,2-4H2,1H3 |
InChIキー |
WEHDJSKHSQTIGX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate](/img/structure/B13966788.png)


